molecular formula C15H19N3O3S B12167949 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide

Katalognummer: B12167949
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: ITWXGKMQVCEISI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide is a complex organic compound that features an indole moiety, a piperidine ring, and a methanesulfonamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and substituted sulfonamides .

Wissenschaftliche Forschungsanwendungen

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the methanesulfonamide group can improve its solubility and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonamide group, in particular, enhances its solubility and stability, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C15H19N3O3S

Molekulargewicht

321.4 g/mol

IUPAC-Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]methanesulfonamide

InChI

InChI=1S/C15H19N3O3S/c1-22(20,21)17-12-6-8-18(9-7-12)15(19)14-10-11-4-2-3-5-13(11)16-14/h2-5,10,12,16-17H,6-9H2,1H3

InChI-Schlüssel

ITWXGKMQVCEISI-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.